Akt-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

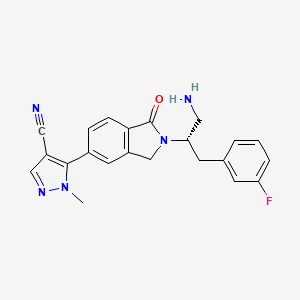

5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRHOURHCGFDIM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Akt-IN-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of Akt-IN-6, a potent, pan-isoform small molecule inhibitor of the Akt serine/threonine kinase. By targeting a pivotal node in cellular signaling, this compound represents a significant tool for research and a promising scaffold for the development of therapeutics against a host of pathologies driven by aberrant PI3K/Akt pathway activation, most notably cancer. This document provides a comprehensive overview of its biochemical and cellular effects, detailed experimental methodologies for its characterization, and a clear visualization of its impact on critical signaling cascades.

Core Mechanism of Action: Competitive Inhibition of a Master Regulator

This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). The activation of Akt is a critical downstream event in the PI3K signaling pathway, which is initiated by growth factors and other extracellular stimuli[1][2]. Upon activation, PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane[3][4]. This translocation allows for the phosphorylation of Akt at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, leading to its full enzymatic activity[4][5][6].

This compound exerts its inhibitory effect by binding to the ATP-binding pocket within the kinase domain of Akt. This binding event physically precludes the binding of endogenous ATP, thereby preventing the phosphotransfer reaction required for the phosphorylation of downstream Akt substrates. This mode of action effectively shuts down the kinase's signaling output, irrespective of its phosphorylation status. While some ATP-competitive inhibitors have been shown to induce a paradoxical hyperphosphorylation of Akt by disrupting negative feedback loops, their primary effect is the blockade of downstream signaling[5][7].

Signaling Pathway Interruption by this compound

Quantitative Inhibitory Profile

This compound demonstrates potent, low-nanomolar inhibitory activity across all three Akt isoforms. The inhibitory concentration (IC50) values are derived from in vitro kinase assays.

| Target | IC50 (nM) | Assay Format | Reference |

| Akt1 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |

| Akt2 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |

| Akt3 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |

| Note: The provided reference indicates IC50 values are below 500 nM. Specific values from detailed kinase assays would be required for a more granular comparison. |

Experimental Protocols for Mechanistic Elucidation

The characterization of an Akt inhibitor like this compound involves a multi-tiered experimental approach, progressing from direct biochemical assays to complex cellular and in vivo models.

Biochemical Assay: In Vitro Kinase Activity

This assay directly measures the ability of this compound to inhibit the kinase activity of purified Akt enzyme.

Objective: To determine the IC50 value of this compound against each Akt isoform.

Methodology:

-

Reagents and Materials: Recombinant active Akt1, Akt2, and Akt3 enzymes; Akt substrate (e.g., GSK-3 fusion protein); ATP (including radiolabeled [γ-³²P]ATP or for use in luminescence-based assays like ADP-Glo™); Kinase Assay Buffer; this compound serially diluted in DMSO; 96-well plates; Scintillation counter or Luminometer.

-

Procedure: a. To each well of a 96-well plate, add the kinase assay buffer, the specific Akt isoform, and the GSK-3 substrate. b. Add serially diluted concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a solution containing both non-radiolabeled ATP and [γ-³²P]ATP (or just ATP for ADP-Glo™ assay). d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid). f. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence assays, proceed according to the ADP-Glo™ protocol to measure ADP production.

-

Data Analysis: The amount of substrate phosphorylation is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cellular Assay: Western Blot Analysis of Downstream Signaling

This assay confirms that this compound inhibits the Akt pathway within intact cells by measuring the phosphorylation status of key downstream substrates.

Objective: To assess the effect of this compound on the phosphorylation of Akt and its downstream targets like GSK3β and FOXO1.

Methodology:

-

Cell Culture and Treatment: a. Plate cancer cells with a known constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines) and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2-4 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane overnight at 4°C with primary antibodies against:

- Phospho-Akt (Ser473)

- Phospho-Akt (Thr308)

- Total Akt

- Phospho-GSK3β (Ser9)[9][10]

- Total GSK3β

- Phospho-FOXO1 (Thr24)[11]

- β-Actin (as a loading control) e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for Cellular Target Inhibition Analysis

Cellular Assay: Cell Proliferation/Viability

This assay determines the functional consequence of Akt inhibition on cell growth and survival.

Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Reagents and Materials: Cancer cell lines, complete culture medium, this compound, 96-well plates, MTS or MTT reagent, plate reader.

-

Procedure: a. Seed cells at a low density in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours). d. Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. This measures the metabolic activity of viable cells. e. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence that this compound binds to its target, Akt, within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[2][12]

Objective: To confirm intracellular binding of this compound to Akt.

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

Detection: Analyze the amount of soluble Akt remaining in the supernatant at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the amount of soluble Akt against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Logical Flow of this compound Characterization

Conclusion

This compound is a potent, pan-isoform, ATP-competitive inhibitor of Akt kinase. Its mechanism of action is centered on blocking the catalytic function of Akt, thereby preventing the phosphorylation of a multitude of downstream substrates essential for cell survival, proliferation, and growth. The systematic application of biochemical and cellular assays, as detailed in this guide, provides a robust framework for characterizing its potency, target engagement, and functional consequences. This comprehensive understanding is crucial for its application as a chemical probe to dissect Akt signaling and for the potential development of novel therapeutic strategies targeting the PI3K/Akt pathway.

References

- 1. Biologic sequelae of interleukin-6 induced PI3-K/Akt signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phosphorylation of GSK3α/β correlates with activation of AKT and is prognostic for poor overall survival in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK3β regulates AKT-induced central nervous system axon regeneration via an eIF2Bε-dependent, mTORC1-independent pathway | eLife [elifesciences.org]

- 11. pnas.org [pnas.org]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Akt-IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Akt-IN-6, a potent pan-Akt inhibitor. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals engaged in cancer research and drug development.

Core Chemical Properties and Structure

This compound is a small molecule inhibitor targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) with high potency.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1430056-54-4 | [1] |

| Molecular Formula | C22H20FN5O | [1][2] |

| Molecular Weight | 389.43 g/mol | [1][2] |

| Appearance | Solid (Yellow to brown) | [1] |

| Purity | 99.51% | [2] |

| Solubility | DMSO: 125 mg/mL (320.98 mM) | [1] |

| SMILES | N#CC1=C(C2=CC3=C(C(N(--INVALID-LINK--CN)C3)=O)C=C2)N(C)N=C1 | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with IC50 values of less than 500 nM for all three isoforms.[1][2] Akt, a serine/threonine kinase, is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a prime target for therapeutic intervention.

By inhibiting Akt, this compound can modulate the activity of a multitude of downstream effector proteins. This interference with the PI3K/Akt/mTOR signaling cascade can lead to the induction of apoptosis and the inhibition of tumor cell proliferation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Akt inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Kinase Activity Assay

This assay quantifies the enzymatic activity of Akt in the presence of an inhibitor.

References

Akt-IN-6: A Technical Guide to its Biochemical and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt-IN-6 is a potent, small-molecule pan-inhibitor of the Akt serine/threonine kinase family, targeting all three isoforms: Akt1, Akt2, and Akt3.[1][2][3] The Akt signaling pathway is a critical downstream effector of phosphatidylinositol 3-kinase (PI3K) and is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, including its inhibitory profile, impact on cellular signaling, and methodologies for its evaluation.

Biochemical Profile

This compound is characterized as a potent pan-Akt inhibitor with a half-maximal inhibitory concentration (IC50) of less than 500 nM for all three Akt isoforms.[1][2][3][4][7] This inhibitory activity is attributed to its interaction with the kinase domain of the Akt proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| Akt1 | < 500 | [1][2][3][4] |

| Akt2 | < 500 | [1][2][3][4] |

| Akt3 | < 500 | [1][2][3][4] |

Note: Specific IC50 values for each isoform are not publicly available beyond the general potency range established in patent literature (WO2013056015A1).[2][8]

Cellular Effects

The primary cellular effect of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. By blocking Akt activity, this compound prevents the phosphorylation of numerous downstream substrates, leading to various cellular consequences.

Key Cellular Effects of Akt Inhibition:

-

Inhibition of Cell Proliferation: By arresting the cell cycle, typically at the G0/G1 phase, pan-Akt inhibitors like this compound can significantly reduce the proliferation of cancer cells.[9]

-

Induction of Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of Akt can therefore lead to the induction of programmed cell death.

-

Modulation of Metabolism: Akt plays a key role in glucose metabolism. Its inhibition can affect cellular glucose uptake and utilization.

-

Inhibition of Angiogenesis: Akt signaling is involved in the formation of new blood vessels, a process critical for tumor growth.

Table 2: Expected Cellular Effects of this compound in Cancer Cell Lines

| Cellular Process | Expected Effect | Downstream Mediators |

| Cell Cycle | G0/G1 Arrest | p21, p27, Cyclin D1 |

| Apoptosis | Induction | Bad, Caspase-9, FoxO transcription factors |

| Protein Synthesis | Inhibition | mTOR, p70S6K, 4E-BP1 |

| Glucose Metabolism | Decreased Uptake | GSK3β |

Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is essential for its full activation. This leads to the downstream suppression of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of Akt inhibitors like this compound. These protocols should be optimized for specific experimental conditions.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the Akt kinase.

Materials:

-

Akt1, Akt2, or Akt3 enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer

-

Assay Buffer

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the Akt enzyme, Eu-anti-GST antibody, and the diluted this compound.

-

Incubate at room temperature for 60 minutes.

-

Add the Kinase Tracer to all wells.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a fluorescence plate reader with appropriate filters for TR-FRET.

-

Calculate IC50 values from the resulting dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation of Akt and its downstream targets in cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the change in protein phosphorylation.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read luminescence.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of the Akt signaling pathway in normal physiology and disease. Its potent pan-Akt inhibitory activity allows for the effective blockade of this critical cellular pathway. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the biochemical and cellular effects of this compound and other Akt inhibitors. Further studies are warranted to elucidate the full therapeutic potential of targeting the Akt pathway with specific and potent inhibitors like this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. Akt3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]

Akt-IN-6: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt-IN-6 is a potent, small-molecule inhibitor of the Akt serine/threonine kinase family. As a pan-Akt inhibitor, it effectively targets all three isoforms: Akt1, Akt2, and Akt3.[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and relevant experimental protocols for its characterization.

Core Data Summary

Inhibitory Activity

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the three Akt isoforms.

| Target Isoform | IC50 (nM) | Source |

| Akt1 | < 500 | [1] |

| Akt2 | < 500 | [1] |

| Akt3 | < 500 | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, although the exact binding mode details are not extensively published. By competing with ATP for the kinase domain's binding pocket, this compound prevents the phosphorylation of Akt's downstream substrates. This leads to the inhibition of the entire PI3K/Akt/mTOR signaling cascade, ultimately impacting cell survival and proliferation.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell fate. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Biochemical Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified Akt isoforms. A common method is a radiometric assay, considered a gold standard for kinase profiling.[6]

Objective: To quantify the inhibitory effect of this compound on the kinase activity of Akt1, Akt2, and Akt3.

Materials:

-

Purified, active Akt1, Akt2, and Akt3 enzymes

-

Akt substrate peptide (e.g., Crosstide)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

This compound stock solution (in DMSO)

-

96-well filter plates

-

Scintillation counter

Workflow Diagram:

Caption: Workflow for In Vitro Kinase Assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

-

Add the Akt enzyme and substrate peptide to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of Akt and its downstream targets in a cellular context.

Objective: To determine the cellular potency of this compound by measuring the phosphorylation status of Akt (at Ser473 and Thr308) and a downstream substrate like GSK3β.

Materials:

-

Cancer cell line with an active Akt pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Workflow Diagram:

Caption: Workflow for Western Blot Analysis.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of this compound in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line known to form tumors in mice

-

Matrigel (optional, to aid tumor establishment)

-

This compound formulation for in vivo administration (e.g., in a solution of 30% Captisol)

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Workflow Diagram:

Caption: Workflow for In Vivo Xenograft Study.

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells), optionally mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice regularly for tumor formation and growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified period or until the tumors in the control group reach a pre-defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).

-

Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of this compound.

Conclusion

This compound represents a valuable research tool for investigating the role of the Akt signaling pathway in various physiological and pathological contexts. Its pan-inhibitory activity makes it a potent modulator of this critical cellular pathway. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other similar inhibitors, from biochemical potency to cellular and in vivo efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.jp [promega.jp]

The Role of Akt-IN-6 in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in this pathway, and its inhibition represents a promising strategy for cancer treatment. This technical guide focuses on the role of Akt-IN-6, a potent inhibitor of Akt, in modulating the PI3K/Akt/mTOR pathway. While specific quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its mechanism of action, supported by data from analogous Akt inhibitors, and details relevant experimental protocols.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by a variety of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.

At the membrane, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[1] Full activation of Akt requires phosphorylation at both sites.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a range of cellular responses.

A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Akt also influences cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and the Forkhead box O (FOXO) family of transcription factors.[2][3]

This compound: A Potent Pan-Akt Inhibitor

This compound is a potent small molecule inhibitor that targets the kinase activity of Akt.[4][5] It is described as inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3).[4][5] The primary source of information for this compound is patent WO2013056015A1, where it is referred to as "Example 13".[4][5]

Mechanism of Action

As an Akt inhibitor, this compound is presumed to bind to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway. By blocking Akt activity, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

Quantitative Data

Detailed quantitative data for this compound, including specific IC50 values and selectivity profiles, are not extensively available in the public domain. Commercial suppliers consistently report the IC50 values for Akt1, Akt2, and Akt3 to be less than 500 nM, as referenced from the source patent.[4][5] For a more detailed understanding of the potency and selectivity of pan-Akt inhibitors, data for other well-characterized compounds are presented below for comparative purposes.

Table 1: In Vitro Inhibitory Activity of Selected Pan-Akt Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Akt1 | < 500 | Biochemical | [4][5] |

| Akt2 | < 500 | Biochemical | [4][5] | |

| Akt3 | < 500 | Biochemical | [4][5] | |

| MK-2206 | Akt1 | 8 | Biochemical | |

| Akt2 | 12 | Biochemical | ||

| Akt3 | 65 | Biochemical | ||

| Ipatasertib (GDC-0068) | Akt1 | 5 | Biochemical | |

| Akt2 | 18 | Biochemical | ||

| Akt3 | 8 | Biochemical |

Table 2: Kinase Selectivity Profile of a Representative Pan-Akt Inhibitor (Ipatasertib)

| Kinase | IC50 (nM) | Fold Selectivity vs. Akt1 |

| Akt1 | 5 | 1 |

| PKA | >10,000 | >2000 |

| ROCK1 | 460 | 92 |

| SGK1 | 20 | 4 |

| p70S6K | 62 | 12.4 |

Note: The data for MK-2206 and Ipatasertib are provided as illustrative examples of well-characterized pan-Akt inhibitors. The selectivity profile for this compound is not publicly available.

Experimental Protocols

In Vitro Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Peptide substrate (e.g., a GSK-3 derived peptide)

-

This compound (or other inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the Akt enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Western Blot for Akt Phosphorylation

This assay determines the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.

Materials:

-

Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Cell Viability/Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cells.

Materials:

-

Cancer cell line

-

96-well plates

-

Cell culture medium

-

This compound (or other inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Efficacy Studies

While no specific in vivo studies for this compound were identified, a general approach for evaluating an Akt inhibitor in a mouse xenograft model is described below.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID)

Procedure:

-

Implant human cancer cells (e.g., PC-3) subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Administer the vehicle to the control group.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

Conclusion

This compound is a potent pan-Akt inhibitor that targets a key node in the oncogenic PI3K/Akt/mTOR signaling pathway. While detailed quantitative data and specific experimental protocols for this compound are not widely available, the information presented in this guide, including comparative data for other well-characterized Akt inhibitors and generalized experimental methodologies, provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate its role and therapeutic potential. The provided diagrams and protocols offer a framework for designing and executing experiments to elucidate the precise mechanism and efficacy of this compound and other novel Akt inhibitors. Further investigation, potentially through direct analysis of the source patent, is required to obtain more granular data on this specific compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. US8273782B2 - Inhibitors of Akt activity - Google Patents [patents.google.com]

- 3. INHIBITORS OF AKT ACTIVITY - Patent 2114388 [data.epo.org]

- 4. WO2005051304A2 - Akt protein kinase inhibitors - Google Patents [patents.google.com]

- 5. ROS signaling under metabolic stress: cross-talk between AMPK and AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Pan-Inhibitory Profile of Akt-IN-6 on Akt Isoforms

This technical guide provides a comprehensive overview of Akt-IN-6, a potent small molecule inhibitor targeting the Akt serine/threonine kinase family. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to Akt and the Role of this compound

The protein kinase B (Akt) family, comprising three highly homologous isoforms (Akt1, Akt2, and Akt3), is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is critical for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of Akt signaling is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[5][6][7]

The three Akt isoforms, while sharing a high degree of structural similarity, are understood to have both overlapping and distinct functions.[8]

-

Akt1 is primarily involved in regulating cell survival and growth.

-

Akt2 is a key regulator of glucose metabolism.

-

Akt3 is predominantly expressed in the brain and skin and is implicated in neurological development.

This compound has been identified as a potent pan-Akt inhibitor, meaning it effectively targets all three isoforms.[9][10] This characteristic makes it a valuable tool for studying the global effects of Akt inhibition and a potential candidate for therapeutic strategies where broad suppression of the Akt pathway is desired.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory effects across all three Akt isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below. This data is derived from patent literature (WO2013056015A1).[9][10]

| Inhibitor | Target Isoform | IC50 (nM) |

| This compound | Akt1 | < 500 |

| This compound | Akt2 | < 500 |

| This compound | Akt3 | < 500 |

Table 1: Inhibitory potency of this compound against Akt isoforms.[9][10]

Mechanism of Action: A Review of Akt Inhibition Strategies

Small molecule inhibitors of Akt typically function through one of two primary mechanisms: ATP-competitive inhibition or allosteric inhibition.[11][12][13] While the specific mechanism for this compound is not definitively detailed in the available literature, understanding these two modes of action is crucial for interpreting its effects.

-

ATP-Competitive Inhibition: These inhibitors bind to the highly conserved ATP-binding pocket within the kinase domain of Akt. By occupying this site, they prevent the binding of ATP, the phosphate donor for the kinase reaction, thereby blocking the phosphorylation of downstream substrates.[6][14]

-

Allosteric Inhibition: These inhibitors bind to a site on the kinase distinct from the ATP pocket, often at the interface between the pleckstrin homology (PH) domain and the kinase domain.[13][15] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[13][15][16]

Figure 1: Mechanisms of Akt Inhibition.

The PI3K/Akt Signaling Pathway

Akt is a cornerstone of the PI3K signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular stimuli.[7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its PH domain.[3][4] At the membrane, Akt is fully activated through phosphorylation by PDK1 at threonine 308 and by mTORC2 at serine 473 (for Akt1).[1][7] Activated Akt then phosphorylates a wide array of downstream substrates to mediate its cellular effects.

References

- 1. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/AKT pathway in cancer using a pan-AKT degrader - Emily Erickson [grantome.com]

- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound|CAS 1430056-54-4|DC Chemicals [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt | Sciety [sciety.org]

Preliminary Studies on Akt-IN-6 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Akt-IN-6, a potent pan-Akt inhibitor. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: In Vitro Efficacy of Pan-Akt Inhibitors

While specific quantitative data for this compound across a wide range of cell lines is not extensively available in the public domain, this section presents data for two well-characterized pan-Akt inhibitors, GSK690693 and MK-2206, to provide a representative understanding of the expected efficacy. This compound is known to be a potent pan-Akt inhibitor with IC50 values of less than 500 nM for all three Akt isoforms (Akt1, Akt2, and Akt3).

Table 1: Inhibitory Activity (IC50) of Pan-Akt Inhibitors Against Akt Isoforms

| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |

| GSK690693 | 2 | 13 | 9 |

| MK-2206 | 8 | 12 | 65 |

Data sourced from multiple studies, including references[1][2][3][4][5][6].

Table 2: Cell Viability (IC50) of Pan-Akt Inhibitors in Various Cancer Cell Lines

| Cell Line | Cancer Type | GSK690693 (µM) | MK-2206 (µM) |

| A549 | Lung Carcinoma | 105.33 | - |

| C6 | Rat Glioma | 14.5 | - |

| A431 | Epidermoid Carcinoma | - | 5.5 |

| HCC827 | Lung Adenocarcinoma | - | 4.3 |

| NCI-H292 | Lung Mucoepidermoid Carcinoma | - | 5.2 |

| NCI-H358 | Bronchioloalveolar Carcinoma | - | 13.5 |

| NCI-H23 | Lung Adenocarcinoma | - | 14.1 |

| NCI-H1299 | Non-Small Cell Lung Cancer | - | 27.0 |

| Calu-6 | Anaplastic Lung Carcinoma | - | 28.6 |

| NCI-H460 | Large Cell Lung Cancer | - | 3.4 |

| J82 | Bladder Carcinoma | - | - |

| 253J-BV | Bladder Carcinoma | - | - |

| COG-LL-317 | Acute Lymphoblastic Leukemia | - | <0.2 |

| RS4;11 | Acute Lymphoblastic Leukemia | - | <0.2 |

| Kasumi-1 | Acute Myeloid Leukemia | - | <0.2 |

| CHLA-10 | Ewing Sarcoma | - | <0.2 |

| MCF-7aro | Breast Cancer | - | 0.09 |

| LET-R | Breast Cancer | - | 0.08 |

| RAD-R | Breast Cancer | - | 0.022 |

Data for GSK690693 and MK-2206 are compiled from various sources. The IC50 values can vary depending on the assay conditions and duration of treatment.[1][5][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments typically used to evaluate the efficacy and mechanism of action of Akt inhibitors like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (or other Akt inhibitors)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blot Analysis for Akt Signaling

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of proteins in a signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-GSK3β, anti-phospho-GSK3β, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualization

PI3K/Akt Signaling Pathway and Inhibition by this compound

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in Cell Linesdot

// Edges start -> seed; seed -> treat; treat -> viability; treat -> western; treat -> apoptosis; viability -> ic50; western -> pathway_analysis; apoptosis -> apoptosis_quant; ic50 -> conclusion; pathway_analysis -> conclusion; apoptosis_quant -> conclusion; }

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Akt-IN-6: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Pan-Akt Inhibitor for Researchers and Scientists

The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in various human cancers. This central role in promoting cell survival, proliferation, and growth has made Akt a highly attractive target for the development of novel anticancer therapeutics. Akt-IN-6, a potent pan-Akt inhibitor, has emerged from a series of isoindolinone and pyrrolopyridinone derivatives with promising inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailed experimental methodologies, and a visual representation of its mechanism of action.

Core Structure and Biological Activity

This compound is identified as Example 13 in patent WO2013056015A1 and possesses a distinct chemical scaffold that has been systematically modified to probe the key structural features required for potent Akt inhibition.[1][2][3][4][5] The compound exhibits inhibitory concentrations (IC50) of less than 500 nM for all three Akt isoforms, establishing it as a pan-Akt inhibitor.[1][2][3] Its primary application is as a research tool for investigating the intricate roles of the PI3K/Akt/mTOR pathway in various disease models.[2]

Structure-Activity Relationship (SAR) Studies

The SAR of the isoindolinone and pyrrolopyridinone series, from which this compound originates, reveals critical insights into the molecular interactions governing inhibitory potency and selectivity. The data presented in the following table is extracted from patent WO2013056015A1 and highlights the impact of various substitutions on the core scaffold.

| Compound (Example #) | R1 | R2 | R3 | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |

| This compound (13) | 4-fluorophenyl | H | H | < 500 | < 500 | < 500 |

| Analog 1 (Example 1) | Phenyl | H | H | < 500 | < 500 | < 500 |

| Analog 2 (Example 5) | 2-pyridyl | H | H | < 500 | < 500 | < 500 |

| Analog 3 (Example 10) | Cyclohexyl | H | H | > 1000 | > 1000 | > 1000 |

| Analog 4 (Example 14) | 4-fluorophenyl | Me | H | < 500 | < 500 | < 500 |

| Analog 5 (Example 20) | 4-fluorophenyl | H | Me | < 500 | < 500 | < 500 |

Key SAR Observations:

-

Aromaticity at R1 is crucial: Replacement of the aromatic R1 substituent with a non-aromatic group, such as a cyclohexyl ring (Analog 3), leads to a significant loss of inhibitory activity.

-

Fluorine substitution: The presence of a fluorine atom on the phenyl ring at the R1 position (this compound) is well-tolerated and often associated with improved pharmacokinetic properties, although a direct comparison with the non-fluorinated parent compound (Analog 1) in this dataset does not show a significant potency difference.

-

Heteroaromatic rings at R1 are permitted: A pyridine ring at the R1 position (Analog 2) maintains potent inhibitory activity.

-

Substitution at R2 and R3: Small alkyl substitutions on the isoindolinone core (Analogs 4 and 5) do not appear to significantly diminish the inhibitory activity.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Akt Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Biotinylated peptide substrate (e.g., Crosstide)

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Time-Resolved Fluorescence (TRF) reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the assay buffer, recombinant Akt enzyme, and the test compound.

-

Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phospho-substrate antibody and incubate.

-

After a final wash step, add an enhancement solution and read the time-resolved fluorescence.

-

The signal is proportional to the amount of phosphorylated substrate, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Akt Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of a compound to inhibit the phosphorylation of Akt and its downstream targets within a cellular context.

Materials:

-

Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., LNCaP, PTEN-null cell lines)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation and downstream signaling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway, highlighting the point of inhibition by this compound, and a generalized workflow for a kinase inhibition assay.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a valuable chemical probe for elucidating the complex roles of the Akt signaling pathway in cancer biology. The structure-activity relationship studies of the isoindolinone and pyrrolopyridinone series have provided a clear rationale for the design of potent pan-Akt inhibitors. The experimental protocols detailed herein offer a standardized framework for the evaluation of such compounds. Further optimization of this chemical scaffold may lead to the development of next-generation Akt inhibitors with improved potency, selectivity, and drug-like properties, ultimately contributing to the advancement of targeted cancer therapies.

References

- 1. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Akt-IN-6 in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms: Akt1, Akt2, and Akt3. Akt-IN-6 is a potent, small molecule inhibitor that targets all three isoforms of Akt, making it a valuable tool for investigating the role of the Akt pathway in cancer biology and for preclinical drug development.[3][4][5][6][7]

These application notes provide detailed protocols for the use of this compound in cancer cell culture, including methods for assessing its impact on cell viability, Akt pathway activity, and apoptosis.

Mechanism of Action

This compound is a pan-Akt inhibitor with IC50 values of less than 500 nM for Akt1, Akt2, and Akt3.[3][4][5][6][7] By inhibiting Akt, this compound can block downstream signaling cascades that promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells dependent on this pathway. The activation of Akt is a multi-step process initiated by growth factors or other stimuli that activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[8] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions.

Data Presentation

This compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | Akt1, Akt2, Akt3 | [3][4][5][6][7] |

| IC50 | < 500 nM for all three isoforms | [3][4][5][6][7] |

| Molecular Weight | 389.43 g/mol | [4] |

| Formula | C22H20FN5O | [4] |

| CAS Number | 1430056-54-4 | [4] |

Recommended Working Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the cancer cell line and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system.

| Assay | Typical Concentration Range | Incubation Time |

| Western Blot (p-Akt inhibition) | 100 nM - 1 µM | 1 - 4 hours |

| Cell Viability (e.g., MTT, CCK-8) | 10 nM - 10 µM | 24 - 72 hours |

| Apoptosis (e.g., Annexin V) | 100 nM - 5 µM | 24 - 48 hours |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Assessment of Akt Pathway Inhibition by Western Blot

This protocol allows for the detection of the phosphorylation status of Akt (a direct measure of its activation) and its downstream targets.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a short duration (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To assess total Akt and a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated vehicle control.

-

Assay:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cancer cell culture.

References

- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]

- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound|CAS 1430056-54-4|DC Chemicals [dcchemicals.com]

- 7. glpbio.com [glpbio.com]

- 8. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Phospho-Akt (Ser473/Thr308) using Akt-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical mediator in the PI3K/Akt signaling pathway, playing a pivotal role in cell survival, proliferation, and metabolism.[1][2] The activation of Akt is a multi-step process involving its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[2][3] Full activation of Akt is generally associated with phosphorylation at both sites.[2][3]

Akt-IN-6 is a potent, small molecule, pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with an IC50 value of less than 500 nM. This inhibitor serves as a valuable tool for investigating the role of Akt signaling in various cellular processes and for the development of novel therapeutics.

These application notes provide a detailed protocol for utilizing this compound to study the inhibition of Akt phosphorylation at Ser473 and Thr308 in cultured cells via Western blotting.

Principle

This protocol describes the immunodetection of phosphorylated Akt (p-Akt) at Ser473 and Thr308, as well as total Akt, in cell lysates by Western blot. Cells are first treated with an appropriate stimulus to induce Akt phosphorylation, followed by treatment with this compound to assess its inhibitory effect. Total cell lysates are then prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with specific primary antibodies that recognize p-Akt (Ser473), p-Akt (Thr308), and total Akt. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. Densitometric analysis of the resulting bands allows for the quantification of the relative levels of phosphorylated and total Akt.

Materials and Reagents

-